2-乙炔基呋喃

描述

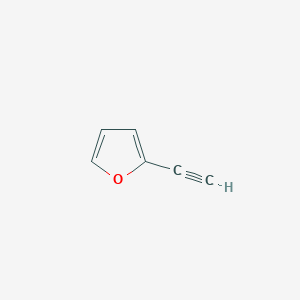

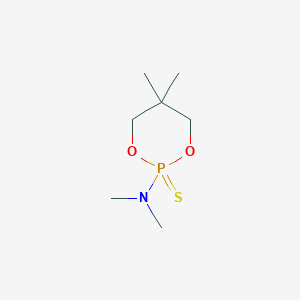

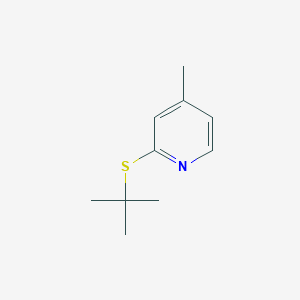

2-Ethynylfuran is a compound that belongs to the class of ethynylfurans, characterized by the presence of an ethynyl group attached to a furan ring. The interest in such compounds arises from their potential as precursors for the preparation of conducting polymers due to their unique electronic properties, such as the stabilization/destabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Synthesis Analysis

The synthesis of ethynylfuran derivatives can be derived from renewable biomass, as demonstrated by the creation of 2-azidomethyl-5-ethynylfuran, which contains both azide and alkyne functional groups. This compound serves as a self-clickable monomer and can be used to generate a broad range of furfural-containing triazoles through a 'green' copper(I)-catalyzed azide–alkyne cycloaddition procedure .

Molecular Structure Analysis

The molecular structure of ethynylfurans, particularly 2-ethynylfuran, has been investigated using electron propagator theory. This analysis reveals that the pi-orbital interactions between the ethynyl and furan moieties are significant, with the oxygen atom of the furan ring and the carbon atoms of the ethyne group playing a crucial role in the energetic stability of the compound. The molecular structure of 2-ethynylfuran is such that it exhibits a favorable HOMO-LUMO gap, making it a promising candidate for the synthesis of conducting polymers .

Chemical Reactions Analysis

Although not directly related to 2-ethynylfuran, studies on the reactivity of furan derivatives, such as 2,5-dimethylfuran (DMF), provide insights into the types of chemical reactions that furan compounds can undergo. For instance, DMF can react with ethylene to form p-xylene through a Diels–Alder cycloaddition followed by dehydration. This reaction can be catalyzed by both Brønsted and Lewis acids, which affect the reaction kinetics and the HOMO-LUMO gap of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylfurans, including 2-ethynylfuran, are characterized by their ionization energies, dipole moments, and electron affinities. These properties are influenced by the interactions between the ethynyl group and the furan ring, which can be modulated to tailor the compound for specific applications, such as the synthesis of conducting polymers . Additionally, the reactivity of furan derivatives with various reagents, such as thionyl chloride, can lead to the formation of different products, including thiadiazoles, which further demonstrates the versatility of furan compounds in chemical synthesis .

科学研究应用

电子性质和导电聚合物

2-乙炔基呋喃在导电聚合物领域展现出显著的性质。Singh和Mishra(2009年)研究了各种乙炔基呋喃,发现在单乙炔基呋喃中,2-乙炔基呋喃作为导电聚合物的前体具有潜力。这是由于它的能量稳定性、偶极矩和HOMO-LUMO间隙,这些对于电子应用至关重要(Singh & Mishra, 2009)。

生物衍生化学品的合成

从可再生生物质中衍生的2-叠氮基甲基-5-乙炔基呋喃展示了2-乙炔基呋喃衍生物在生产基于生物的化学品中的潜力。Karlinskii等人(2019年)展示了这种化合物的合成及其在制备一系列含呋喃基三唑化合物中的应用,突显了2-乙炔基呋喃衍生物在绿色化学中的多功能性(Karlinskii et al., 2019)。

电导率

Gal、Jung和Choi(1991年)研究了聚(2-乙炔基呋喃)的电导率,发现其掺杂版本具有相当的电导率,这是电子材料中必不可少的性质(Gal, Jung, & Choi, 1991)。

聚合和材料性质

Okano等人(1986年)研究了各种乙炔基呋喃衍生物的聚合,包括2-乙炔基呋喃。他们的工作提供了关于这些化合物在热和γ射线诱导聚合等条件下的化学行为的见解,为材料科学应用做出了贡献(Okano et al., 1986)。

传感应用

在传感领域,Shanmugaraju、Joshi和Mukherjee(2011年)展示了乙炔功能性的应用,如2-乙炔基呋喃衍生物中所见,用于构建适用于传感应用的荧光金属大环化合物,例如检测硝基芳香化合物如苦味酸(Shanmugaraju, Joshi, & Mukherjee, 2011)。

安全和危害

未来方向

属性

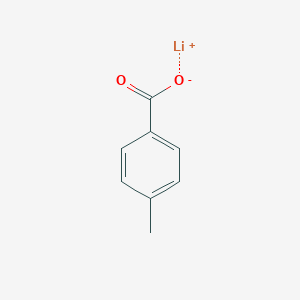

IUPAC Name |

2-ethynylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVCBOZMKFQEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940099 | |

| Record name | 2-Ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylfuran | |

CAS RN |

18649-64-4 | |

| Record name | Furan, 2-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)